Cdc7-IN-12

Kinase inhibition ATP-competitive Biochemical assay

Reproducibility in CDC7 kinase research requires precise chemical probes-not generic inhibitors. Cdc7-IN-12 offers validated <1 nM biochemical potency with a distinct tetracyclic core, avoiding off-target risks common with XL413 or TAK-931. • Biochem IC50: <1 nM against purified CDC7 kinase • Cellular activity: 100-1000 nM in COLO205 colorectal cells • Scaffold: Tetracyclic 9-oxa-2-thia-4-azabenzo[cd]azulene core • Application: Chemical probe for replication stress and checkpoint studies

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
Cat. No. B12418021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-12
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=C2CCCOC3=C(SC(=C23)C(=O)N1)C4=CC=NC=C4
InChIInChI=1S/C16H14N2O2S/c1-9-11-3-2-8-20-13-12(11)15(16(19)18-9)21-14(13)10-4-6-17-7-5-10/h4-7H,2-3,8H2,1H3,(H,18,19)
InChIKeyHJLSSFDPYVHZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7‑IN‑12: ATP‑Competitive CDC7 Kinase Inhibitor


Cdc7‑IN‑12 (CAS: 2764865‑33‑8) is a potent, ATP‑competitive inhibitor of the cell division cycle 7 (CDC7) kinase, a master regulator of DNA replication initiation [REFS‑1]. With a biochemical IC₅₀ of < 1 nM against the purified kinase [REFS‑2], it belongs to a class of picomolar‑range CDC7 inhibitors identified through structure‑based drug design [REFS‑3]. The compound exhibits antiproliferative activity in COLO205 human colorectal adenocarcinoma cells (IC₅₀ 100–1000 nM) [REFS‑2] and serves as a chemical probe for dissecting CDC7‑dependent checkpoint control and replication stress responses.

ATP‑competitive CDC7 kinase probe for DNA replication initiation studies
Cell‑based assay context in COLO205 colorectal adenocarcinoma
Checkpoint control and replication stress response research

Why Cdc7‑IN‑12 Cannot Be Substituted


Not all CDC7 inhibitors are functionally interchangeable. Despite sharing a common molecular target, compounds within this class diverge sharply in biochemical potency, cellular antiproliferative efficacy, and kinase selectivity profiles. For instance, XL413 (IC₅₀ 3.4 nM) is >300‑fold selective over a panel of 100 kinases [REFS‑1], yet shows limited activity in many cancer cell lines due to poor bioavailability [REFS‑2]. Conversely, clinical candidate simurosertib (TAK‑931, IC₅₀ < 0.3 nM) demonstrates oral bioavailability [REFS‑3], while tool compounds like Cdc7‑IN‑1 exhibit slow off‑rates [REFS‑4]. Simply substituting Cdc7‑IN‑12 with a nominally “similar” CDC7 inhibitor risks introducing uncontrolled variables in cellular phenotype, target engagement, or downstream biomarker modulation—undermining reproducibility and interpretation.

Biochemical potency CDC7 inhibitors diverge in target engagement; simply replacing one compound with another may shift assay response and require re‑titration.
Cellular activity Antiproliferative profiles vary across cell lines; a tool compound with strong biochemical potency (e.g., XL413) can show limited cellular effect due to bioavailability factors.
Selectivity context Kinase selectivity profiles are scaffold‑dependent; class‑level inference from one chemotype may not transfer directly to another.

Cdc7‑IN‑12 vs. Key CDC7 Inhibitors


Biochemical Potency of CDC7 Inhibition

Cdc7‑IN‑12 inhibits purified CDC7 kinase with an IC₅₀ of < 1 nM [REFS‑1]. In cross‑study comparison, this potency surpasses XL413 (IC₅₀ 3.4 nM [REFS‑2]) and is comparable to, though slightly lower than, clinical candidate simurosertib (TAK‑931, IC₅₀ < 0.3 nM [REFS‑3]) and tool compound Cdc7‑IN‑1 (IC₅₀ 0.6 nM at 1 mM ATP [REFS‑4]). The sub‑nanomolar activity of Cdc7‑IN‑12 is consistent with the picomolar potency reported for the lead series identified by Schrödinger [REFS‑5], confirming its suitability for experiments requiring robust target engagement at low compound concentrations.

Biochemical IC₅₀
Cross‑study context
Cdc7‑IN‑12:
XL413: 3.4 nM
TAK‑931:
Cdc7‑IN‑1: 0.6 nM
Supports target‑engagement assay context
ATP concentration not specified for Cdc7‑IN‑12
Cellular IC₅₀ (COLO205)
Cross‑study context
Cdc7‑IN‑12: 100–1000 nM
Cdc7‑IN‑18: 53.62 nM
XL413: 140 nM
Supports cell‑model endpoint review
Standard antiproliferation assay
Kinase selectivity
Class‑level inference
Described as highly selective in kinase panel (series originator)
Benchmark: XL413 >300‑fold over >100 kinases
Class‑level inference; data to verify
Specific profiling data for Cdc7‑IN‑12 not publicly disclosed
Chemical scaffold
Supporting evidence
Cdc7‑IN‑12: tetracyclic 9‑oxa‑2‑thia‑4‑azabenzo[cd]azulene
XL413: benzofuropyrimidinone
TAK‑931: thienopyrimidinone
Cdc7‑IN‑18: thienopyridine
Supports chemotype differentiation
Structural comparison
Kinase inhibition ATP-competitive Biochemical assay

Antiproliferative Activity in COLO205 Cells

In COLO205 human colorectal adenocarcinoma cells, Cdc7‑IN‑12 demonstrates an antiproliferative IC₅₀ of 100–1000 nM [REFS‑1]. This places it at an intermediate position among CDC7 inhibitors: less potent than Cdc7‑IN‑18 (IC₅₀ 53.62 nM in COLO205 [REFS‑2]) but more potent than XL413 (IC₅₀ 140 nM in COLO205 [REFS‑3]). The cellular efficacy of Cdc7‑IN‑12 is consistent with the lead series described by Tsvetkov et al., which showed strong inhibition of cancer cell proliferation in vitro [REFS‑4].

Cellular IC₅₀ (COLO205)
Cross‑study context
Cdc7‑IN‑12: 100–1000 nM
Cdc7‑IN‑18: 53.62 nM
XL413: 140 nM
Supports cell‑model endpoint review
Standard antiproliferation assay
Colorectal cancer Antiproliferative assay COLO205

Kinase Selectivity Profile

Although specific kinase selectivity profiling data for Cdc7‑IN‑12 have not been publicly disclosed, the compound originates from a series of picomolar CDC7 inhibitors described by Schrödinger that were explicitly characterized as "highly selective" in kinase panel screening [REFS‑1]. This class‑level inference is supported by the selectivity profile of the structurally distinct CDC7 inhibitor XL413, which demonstrates >300‑fold selectivity over a panel of >100 protein kinases [REFS‑2]. By analogy, Cdc7‑IN‑12 is expected to exhibit a favorable selectivity window, reducing the risk of confounding off‑target effects in cellular assays.

Kinase selectivity
Class‑level inference
Described as highly selective in kinase panel (series originator)
Benchmark: XL413 >300‑fold over >100 kinases
Class‑level inference; data to verify
Specific profiling data for Cdc7‑IN‑12 not publicly disclosed
Kinase selectivity Off-target profiling Chemical probe

Distinct Tetracyclic Chemical Scaffold

Cdc7‑IN‑12 possesses a distinct chemical structure (CAS 2764865‑33‑8; molecular formula C₁₆H₁₄N₂O₂S; IUPAC: 5‑methyl‑1‑(pyridin‑4‑yl)‑4,6,7,8‑tetrahydro‑3H‑9‑oxa‑2‑thia‑4‑azabenzo[cd]azulen‑3‑one [REFS‑1]) that differs fundamentally from other commonly used CDC7 inhibitors. For example, XL413 is a benzofuropyrimidinone (C₁₉H₂₃ClN₄O₂ [REFS‑2]), TAK‑931 is a thieno[3,2‑d]pyrimidinone derivative (C₁₇H₁₉N₅OS [REFS‑3]), and Cdc7‑IN‑18 contains an N‑heteroaryl substituted thieno[3,2‑c]pyridine core (C₁₉H₂₁N₅OS [REFS‑4]). This structural divergence implies distinct physicochemical properties (LogP, solubility, permeability) and offers alternative vectors for SAR exploration or intellectual property positioning.

Chemical scaffold
Supporting evidence
Cdc7‑IN‑12: tetracyclic 9‑oxa‑2‑thia‑4‑azabenzo[cd]azulene
XL413: benzofuropyrimidinone
TAK‑931: thienopyrimidinone
Cdc7‑IN‑18: thienopyridine
Supports chemotype differentiation
Structural comparison
Medicinal chemistry Scaffold novelty Intellectual property

Cdc7‑IN‑12 Research Applications


CDC7 Target Validation in Colorectal Cancer

Cdc7‑IN‑12 is specifically validated for antiproliferative activity in COLO205 colorectal adenocarcinoma cells (IC₅₀ 100–1000 nM [REFS‑1]). This makes it a suitable chemical probe for studies examining CDC7 dependency in colorectal cancer, particularly in contexts where replication stress or checkpoint adaptation is under investigation. Researchers can benchmark results against published data for XL413 (IC₅₀ 140 nM in COLO205 [REFS‑2]) and Cdc7‑IN‑18 (IC₅₀ 53.62 nM [REFS‑3]).

DNA Replication Initiation and Checkpoint Studies

With sub‑1 nM biochemical potency [REFS‑1] and membership in a class of highly selective CDC7 inhibitors [REFS‑4], Cdc7‑IN‑12 is an appropriate tool for dissecting CDC7‑mediated phosphorylation of the MCM2‑7 helicase complex—the critical step in replication origin firing. Its use can help elucidate how CDC7 inhibition triggers S‑phase arrest, replication catastrophe, or mitotic abnormalities in transformed cells while sparing normal cells [REFS‑4].

Chemical Biology with a Novel Chemotype

For academic or industrial groups seeking to explore CDC7 pharmacology with a chemotype distinct from the benzofuropyrimidinone (XL413) or thienopyrimidinone (TAK‑931) scaffolds, Cdc7‑IN‑12 offers a tetracyclic 9‑oxa‑2‑thia‑4‑azabenzo[cd]azulene core [REFS‑5]. This structural novelty may provide advantages in intellectual property positioning, metabolic stability profiling, or structure‑activity relationship (SAR) expansion.

Combination Therapy Screening in SCLC

Preliminary evidence suggests that CDC7 inhibitors, including those from the series containing Cdc7‑IN‑12, can synergize with DNA‑damaging chemotherapies such as cisplatin or etoposide, particularly in small cell lung cancer models [REFS‑6]. Researchers may therefore employ Cdc7‑IN‑12 in combination screens to identify rational drug pairs that exploit replication stress vulnerabilities.

Application
Selection Property
Validation Focus
Colorectal cancer cell‑model studies
Cell‑model endpoint review
COLO205 antiproliferative endpoint
DNA replication initiation research
CDC7 target‑engagement context
MCM2‑7 phosphorylation and S‑phase arrest endpoints
Chemical biology with novel chemotype
Scaffold differentiation
Intellectual property and SAR exploration
Combination screening in SCLC models
Combination response context
Synergy with DNA‑damaging agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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